2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid: is a complex organic compound with the molecular formula C13H9ClN2O4 and a molecular weight of 292.67 g/mol . This compound features a pyridine ring substituted with amino, carboxy, and chlorophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 3-chloro-4-aminoaniline.
Coupling Reaction: This intermediate undergoes a coupling reaction with a pyridine derivative, such as 2,4-dicarboxypyridine, under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Similar structure but with a bromophenyl group instead of an amino group.
2-Amino-5-(3-carboxy-4-chlorophenyl)nicotinic acid: Similar structure but with a nicotinic acid moiety.
Uniqueness
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)13(19)20)9-5-16-11(15)4-7(9)12(17)18/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGPMAGWCRYGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688213 |
Source
|
Record name | 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-95-9 |
Source
|
Record name | 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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